molecular formula C22H28O2Si B2778870 1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde CAS No. 144543-39-5

1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde

Cat. No.: B2778870
CAS No.: 144543-39-5
M. Wt: 352.549
InChI Key: BCNMYPVKUYHQST-UHFFFAOYSA-N
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Description

The molecule “1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde” contains a total of 53 atoms. There are 28 Hydrogen atoms, 22 Carbon atoms, and 2 Oxygen atoms . The tert-butyl(diphenyl)silyl group, also known as TBDPS, is a protecting group for alcohols .


Synthesis Analysis

The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC(C)(C)SiC=O)(c2ccccc2)c3ccccc3 .


Chemical Reactions Analysis

The TBDPS group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl, and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .

Scientific Research Applications

Metal-Catalyzed Silacyclopropane Formation

Metal-catalyzed di-tert-butylsilylene transfer presents a mild, functional group-tolerant method for the synthesis of silacyclopropanes. Di-tert-butylsilylene is transferred from cyclohexene silacyclopropane to alkenes using a metal salt as a catalyst. This process occurs at temperatures as low as -27 degrees C when using silver trifluoromethanesulfonate (AgOTf) or AgOC(O)CF3 as catalysts, leading to the formation of complex silacyclopropanes with defined stereochemistry through stereospecific and diastereoselective reactions from functionalized alkenes. These silacyclopropanes can react with various carbonyl compounds, including aldehydes, ketones, formate esters, and formamides, converting alkenes into oxasilacyclopentanes efficiently (Ciraković et al., 2004).

Asymmetric Catalysis and Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines. These imines, derived from the condensation of enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones, facilitate the addition of various classes of nucleophiles. The tert-butanesulfinyl group acts as a powerful chiral directing group and is easily cleaved post-nucleophilic addition, enabling the synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines (Ellman et al., 2002).

Photolysis and Isomerization Reactions

The photolysis of cyclopropanecarbaldehyde in the presence of cis-2-butene under UV light (313 nm and 254 nm) leads to a variety of gaseous products like carbon monoxide, ethene, propene, and cyclopropane, along with isomerization of cis-2-butene to trans-2-butene. This reaction showcases the effects of light-induced energy transfer between molecules and the role of pressure and temperature in determining the yield and types of products formed, providing insights into the photophysical and photochemical properties of these compounds (Overwater & Cerfontain, 2010).

Mechanism of Action

The TBDPS group is introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .

Properties

IUPAC Name

1-[2-[tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2Si/c1-21(2,3)25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24-17-16-22(18-23)14-15-22/h4-13,18H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNMYPVKUYHQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3(CC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144543-39-5
Record name 1-{2-[(tert-butyldiphenylsilyl)oxy]ethyl}cyclopropane-1-carbaldehyde
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